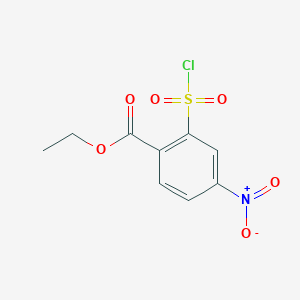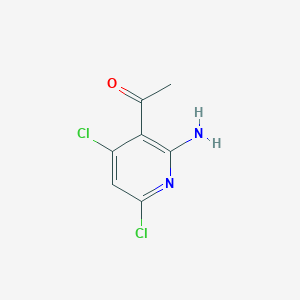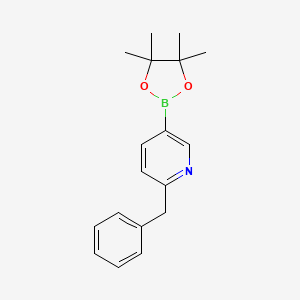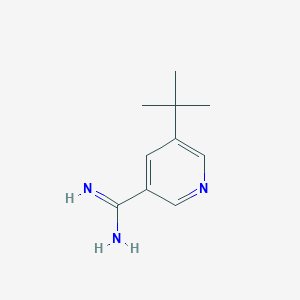![molecular formula C7H7BrN4 B13667489 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667489.png)
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 3rd position, and an amine group at the 8th position on the triazolopyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyridine-2-amine with bromine to introduce the bromine atom at the 6th position. This is followed by the formation of the triazole ring through cyclization with appropriate reagents such as hydrazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated, catalyst-free synthesis has been explored to enhance the efficiency and yield of the reaction . This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of the desired triazolopyridine compound with high yields.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, bromine, and various nucleophiles. Reaction conditions often involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts such as palladium or copper .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activities, such as acting as inhibitors for specific enzymes or receptors.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: It is utilized in the synthesis of other complex heterocyclic compounds that have applications in various industries, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for certain enzymes or receptors, leading to the modulation of cellular processes. For example, it has been studied for its inhibitory activity against kinases such as c-Met and VEGFR-2, which are involved in cancer cell proliferation . The binding of the compound to these targets can disrupt their normal function, leading to the inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol: Similar in structure but with a thiol group instead of an amine group.
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Similar in structure but with a ketone group instead of an amine group.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Lacks the bromine and methyl groups but has a similar triazolopyridine core.
Uniqueness
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is unique due to the specific positioning of the bromine, methyl, and amine groups on the triazolopyridine ring
Eigenschaften
Molekularformel |
C7H7BrN4 |
|---|---|
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
InChI |
InChI=1S/C7H7BrN4/c1-4-10-11-7-6(9)2-5(8)3-12(4)7/h2-3H,9H2,1H3 |
InChI-Schlüssel |
GEWZDFXYBKCASQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C=C(C=C2N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13667409.png)

![2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine](/img/structure/B13667427.png)

![7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667435.png)




![4-Bromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13667472.png)




